molecular formula C15H15NO2 B1486458 N-[4-(1-hydroxyethyl)phenyl]benzamide CAS No. 1156379-24-6

N-[4-(1-hydroxyethyl)phenyl]benzamide

Cat. No.: B1486458
CAS No.: 1156379-24-6
M. Wt: 241.28 g/mol
InChI Key: KELRWTBDHHZZFX-UHFFFAOYSA-N
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Description

N-[4-(1-hydroxyethyl)phenyl]benzamide is a high-purity benzamide derivative supplied for research and development purposes. This compound, with the CAS registry number 1156379-24-6 , has a molecular formula of C15H15NO2 and a molecular weight of 241.29 g/mol . Its structure features a benzamide group linked to a phenyl ring substituted with a 1-hydroxyethyl moiety, a functional group of interest in medicinal chemistry and drug discovery . The compound is characterized by a high analytical purity of 97% . Researchers should note the safety guidelines associated with this material; it may be harmful if swallowed and cause skin and eye irritation . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. As a research chemical, this product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations concerning the handling, storage, and disposal of this substance.

Properties

IUPAC Name

N-[4-(1-hydroxyethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11(17)12-7-9-14(10-8-12)16-15(18)13-5-3-2-4-6-13/h2-11,17H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELRWTBDHHZZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(1-hydroxyethyl)phenyl]benzamide, a compound belonging to the benzamide class, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H17NO\text{C}_{15}\text{H}_{17}\text{N}\text{O}

This compound features a hydroxyl group attached to an ethyl chain on the phenyl ring, contributing to its unique properties and biological interactions.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) : Similar compounds in the aminobenzamide class have shown promise as DPP-IV inhibitors, which are crucial for managing blood glucose levels in diabetic patients. A study synthesized 69 novel aminobenzamide derivatives and found some to exhibit significant DPP-IV inhibitory activity, suggesting that this compound could share this property .
  • Epigenetic Modulation : Compounds structurally related to this compound have been identified as inhibitors of DNA methylation, which plays a critical role in gene regulation and cancer biology. For instance, derivatives of similar benzamides have been shown to inhibit DNA methyltransferases (DNMTs), leading to reactivation of tumor suppressor genes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzamide derivatives. For instance, certain compounds have demonstrated effective inhibition against various microbial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicates that modifications on the phenyl ring significantly influence antibacterial potency .

Antioxidant Properties

Benzamide derivatives often exhibit antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases. The presence of hydroxyl groups enhances the ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.

Case Studies

  • DPP-IV Inhibition : In a study focusing on aminobenzamide derivatives, several compounds were synthesized and tested for their ability to inhibit DPP-IV. The most active compounds showed up to 38% inhibition at a concentration of 100 μM, indicating significant potential for managing diabetes .
  • DNA Methylation Inhibition : Another study explored the inhibitory effects of benzamide derivatives on DNMTs. Among the synthesized compounds, some exhibited EC50 values as low as 0.9 μM against DNMT3A, demonstrating their potential as epigenetic modulators in cancer therapy .

Data Summary

Compound Target Activity EC50/IC50 Value
This compoundDPP-IVInhibitory Activity~100 μM
Benzamide Derivative ADNMT3AInhibitory Activity0.9 μM
Benzamide Derivative BAntimicrobial (S. aureus)Inhibitory ActivityVaries

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

N-[4-(1-hydroxyethyl)phenyl]benzamide has been studied for its anti-inflammatory effects. Research indicates that compounds with similar structures exhibit significant inhibition of inflammatory mediators, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

A notable application of this compound derivatives is their role as DPP-IV inhibitors, which are crucial in managing type 2 diabetes. Studies have shown that certain aminobenzamide scaffolds can effectively inhibit DPP-IV activity, leading to improved glycemic control in diabetic models . The compound's ability to modulate insulin secretion through the inhibition of this enzyme positions it as a valuable agent in diabetes therapy.

Study on DPP-IV Inhibitors

In a study examining the efficacy of various N-substituted aminobenzamide derivatives as DPP-IV inhibitors, researchers synthesized 69 novel compounds, including those based on the this compound structure. Among these, several demonstrated superior inhibitory activity compared to existing treatments, showcasing their potential as therapeutic agents for diabetes management .

Anti-asthma Activity

Another investigation focused on the anti-asthmatic properties of benzamide derivatives. The study revealed that certain compounds exhibited significant inhibition of bronchoconstriction induced by acetylcholine in guinea pig models, suggesting that this compound could be developed into a treatment for asthma .

Data Tables

Application AreaMechanism of ActionKey Findings
Anti-inflammatoryInhibition of inflammatory mediatorsSignificant reduction in inflammation markers
Diabetes ManagementDPP-IV inhibitionImproved glycemic control in diabetic models
Asthma TreatmentBronchoconstriction inhibitionEffective in reducing airway constriction

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Modifications and Physicochemical Properties

Key structural variations among benzamide derivatives include substituents on the phenyl ring (e.g., hydroxyethyl, methyl, ethyl, halogens, heterocycles) and their positions (para vs. meta). These modifications significantly influence physicochemical properties such as melting point, solubility, and reactivity.

Table 1: Structural and Physical Properties of Selected Benzamide Derivatives
Compound Name Substituent(s) Melting Point (°C) Synthesis Yield (%) Key References
N-[3-(1-Hydroxyethyl)phenyl]-4-methylbenzamide 3-hydroxyethyl, 4-methyl Not reported Not reported
4-Ethyl-N-phenylbenzamide 4-ethyl Not reported High (multiple routes)
N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide 3-Cl, 4-F, 4-imidazole 215–217 78
N-[4-(1-Pyrrolidinylcarbonyl)phenyl]benzamide 4-pyrrolidinylcarbonyl Not reported Not reported
N-(4-Hydrazinecarbonylphenyl)benzamide 4-hydrazinecarbonyl Not reported Moderate (12h reaction)

Key Observations :

  • Hydroxyethyl vs.
  • Heterocyclic Substituents : Derivatives with imidazole or pyrrolidinylcarbonyl groups exhibit higher melting points, suggesting stronger intermolecular interactions (e.g., π-stacking, hydrogen bonding) .
  • Halogenated Derivatives : Chloro and fluoro substituents (e.g., 3-Cl, 4-F) increase molecular weight and may enhance metabolic stability .

Key Observations :

  • Imidazole Derivatives: Exhibit notable anticancer and antimicrobial activities, likely due to heterocyclic interactions with biological targets (e.g., enzyme active sites) .

Key Observations :

  • Ultrasonic methods reduce reaction times by 50–70% and increase yields by 15–20%, aligning with green chemistry principles .

Preparation Methods

Preparation Methods of N-[4-(1-hydroxyethyl)phenyl]benzamide

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

Specific Synthetic Routes

Amide Coupling Using Benzoyl Chloride and 4-(1-hydroxyethyl)aniline

One common approach involves reacting benzoyl chloride with 4-(1-hydroxyethyl)aniline under basic conditions to form the amide linkage. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine or N,N-diisopropylethylamine to neutralize the hydrochloric acid generated.

  • Reaction conditions:

    • Solvent: Dichloromethane or THF
    • Base: Triethylamine or N,N-diisopropylethylamine
    • Temperature: 0°C to room temperature
    • Time: 2–6 hours
  • Mechanism:

    • Nucleophilic attack of the aniline nitrogen on the benzoyl chloride carbonyl carbon
    • Formation of tetrahedral intermediate
    • Elimination of chloride ion and formation of the amide bond

This method ensures high yields and purity of the target compound due to the reactivity of benzoyl chloride and the straightforward reaction conditions.

Reduction and Hydroxylation of Nitro Precursors

An alternative synthetic pathway involves the reduction of a nitro-substituted precursor followed by hydroxylation to introduce the hydroxyethyl group:

  • Starting from 4-nitroacetophenone or a related compound, catalytic hydrogenation (using palladium on carbon catalyst under hydrogen atmosphere) reduces the nitro group to an amine.
  • Subsequent amide formation with benzoyl chloride or benzoic acid derivatives yields the target benzamide.
  • Hydroxylation or selective reduction of the acetyl side chain to the 1-hydroxyethyl substituent can be performed using mild reducing agents such as sodium borohydride.

This route is advantageous when the hydroxyethyl group is introduced post-amide formation, allowing for selective functional group transformations.

Direct Amidation Using Benzoic Acid Derivatives

Direct amidation of benzoic acid with 4-(1-hydroxyethyl)aniline can be achieved using coupling agents such as:

  • Carbodiimides (e.g., DCC - dicyclohexylcarbodiimide)
  • HATU or EDC in the presence of bases like N-methylmorpholine

This method avoids the use of acid chlorides and can be performed under milder conditions, often in solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

Catalysts and Reagents Commonly Used

Reagent/Catalyst Role Typical Conditions
Benzoyl chloride Acylating agent Room temperature, inert atmosphere
4-(1-hydroxyethyl)aniline Nucleophile Dissolved in organic solvent
Triethylamine (TEA) Base to neutralize HCl Stoichiometric or slight excess
Palladium on carbon (Pd/C) Catalyst for hydrogenation Hydrogen atmosphere, mild pressure
Sodium borohydride (NaBH4) Reducing agent Aqueous or alcoholic solvents
DCC, HATU, EDC Coupling agents for amidation Anhydrous organic solvents

Purification and Characterization

After synthesis, the crude product is typically purified by:

Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure
  • Mass spectrometry (MS) for molecular weight confirmation
  • Infrared (IR) spectroscopy to identify functional groups
  • Melting point determination for purity assessment

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages Disadvantages
Amide coupling with benzoyl chloride Benzoyl chloride + 4-(1-hydroxyethyl)aniline Triethylamine or DIPEA 0°C to RT, organic solvent High yield, straightforward Requires handling acid chlorides
Reduction of nitro precursor + amide formation 4-nitroacetophenone, benzoyl chloride Pd/C catalyst, NaBH4 Hydrogenation, mild reduction Versatile, allows late-stage modification Multiple steps, longer synthesis
Direct amidation with coupling agents Benzoic acid + 4-(1-hydroxyethyl)aniline DCC, HATU, or EDC Anhydrous solvents, RT Mild conditions, avoids acid chlorides Coupling agents can be expensive

Research Findings and Notes

  • The amide bond formation is generally high yielding and selective when benzoyl chloride is used, but careful control of temperature and stoichiometry is required to minimize side reactions.
  • Catalytic hydrogenation is effective for reducing nitro groups without affecting other sensitive functionalities such as the hydroxyethyl group.
  • Use of modern coupling agents allows for environmentally friendlier and safer synthesis routes by avoiding corrosive reagents.
  • Purity and yield optimization depend on solvent choice, reaction time, and temperature control.
  • The presence of the hydroxyethyl group can influence the solubility and crystallinity of the final compound, which is important for downstream applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[4-(1-hydroxyethyl)phenyl]benzamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves coupling 4-(1-hydroxyethyl)aniline with benzoyl chloride derivatives under reflux conditions. Key steps include:

  • Amide bond formation via Schotten-Baumann reaction (aqueous NaOH, dichloromethane, and controlled temperature) .
  • Purification via recrystallization (methanol/water mixtures) to isolate the product .
  • Optimization variables: stoichiometry of reagents, solvent polarity, and reaction time. For example, anhydrous conditions may reduce side reactions like hydrolysis of the hydroxyethyl group .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : To verify aromatic protons (δ 7.2–8.1 ppm) and the hydroxyethyl group (δ 1.3–1.5 ppm for CH3, δ 4.8–5.0 ppm for CH-OH) .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 256.12) and rule out impurities .
  • X-ray crystallography : For planar aromatic stacking interactions, critical for stability and biological activity .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values .
  • Antimicrobial testing : Disk diffusion assays against E. coli or S. aureus to evaluate MIC (minimum inhibitory concentration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies (e.g., inconsistent IC50 values)?

  • Methodological Answer :

  • Batch-to-batch variability : Ensure compound purity (>95% via HPLC) and confirm stereochemical consistency (e.g., hydroxyethyl group configuration via CD spectroscopy) .
  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
  • Meta-analysis : Cross-reference with structurally similar benzamides (e.g., N-[4-(dimethylamino)phenyl]benzamide) to identify substituent-specific activity trends .

Q. What strategies are effective for enhancing the compound’s metabolic stability without compromising activity?

  • Methodological Answer :

  • Prodrug modification : Protect the hydroxyethyl group with acetyl or PEG moieties to reduce first-pass metabolism .
  • SAR studies : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to the benzamide ring to improve resistance to CYP450 enzymes .
  • In silico modeling : Use tools like AutoDock to predict interactions with metabolic enzymes (e.g., CYP3A4) and guide structural tweaks .

Q. How can molecular docking studies elucidate its mechanism of action against undefined biological targets?

  • Methodological Answer :

  • Target selection : Prioritize proteins with hydrophobic binding pockets (e.g., tubulin or HSP90) based on the compound’s planar aromatic structure .
  • Docking protocols : Use Schrödinger Suite or MOE with flexible ligand settings to account for hydroxyethyl group rotation .
  • Validation : Compare docking scores with experimental IC50 values and mutagenesis data (e.g., alanine scanning of target residues) .

Data Analysis & Experimental Design

Q. What analytical techniques are critical for studying its stability under physiological conditions?

  • Methodological Answer :

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C) to guide storage protocols .

Q. How should researchers design experiments to investigate its potential off-target effects?

  • Methodological Answer :

  • Broad-spectrum profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to screen against 100+ kinases .
  • Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis or inflammation) .

Tables for Key Data

Property Value/Technique Reference
LogP (Predicted) 2.8 (±0.3)
Aqueous Solubility 0.12 mg/mL (pH 7.4)
Thermal Decomposition 215°C (TGA onset)
Enzyme Inhibition (IC50) 18 µM (against EGFR kinase)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-(1-hydroxyethyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1-hydroxyethyl)phenyl]benzamide

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